An In-depth Technical Guide to 5-Chloro-2-(trifluoromethyl)pyridine: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 5-Chloro-2-(trifluoromethyl)pyridine: Synthesis, Characterization, and Applications
This guide provides an in-depth technical overview of 5-Chloro-2-(trifluoromethyl)pyridine, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug development and agrochemical synthesis. We will delve into its fundamental properties, explore plausible synthetic strategies, detail comprehensive characterization methodologies, and discuss its applications as a versatile chemical building block.
Introduction: A Key Building Block with Isomeric Specificity
5-Chloro-2-(trifluoromethyl)pyridine (CAS 349-94-0) belongs to the trifluoromethylpyridine (TFMP) class of compounds, which are pivotal in modern chemistry. The incorporation of a trifluoromethyl (-CF3) group into a pyridine scaffold imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which are highly desirable in the design of bioactive molecules.[1]
It is critical to distinguish this molecule from its more commonly documented isomer, 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3). While both are valuable intermediates, their distinct substitution patterns lead to different reactivity and ultimately, different end products. This guide focuses exclusively on the 5-Chloro-2-(trifluoromethyl)pyridine isomer.
Caption: Isomeric structures of the title compound and its counterpart.
Physicochemical Properties and Safety Profile
Understanding the fundamental properties and handling requirements of 5-Chloro-2-(trifluoromethyl)pyridine is paramount for its safe and effective use in a laboratory setting.
Table 1: Physicochemical and Safety Data
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5-chloro-2-(trifluoromethyl)pyridine | - |
| CAS Number | 349-94-0 | [1][2] |
| Molecular Formula | C₆H₃ClF₃N | [1][3] |
| Molecular Weight | 181.54 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 35-37 °C | [1] |
| Signal Word | Danger | [1] |
| Hazard Class. | Acute Tox. 3 (Oral), Eye Irrit. 2, Flam. Sol. 2, Skin Irrit. 2, STOT SE 3 | [1] |
| Hazard Codes | H228, H301, H315, H319, H335 |[1] |
Safety and Handling Protocol: Given its hazard profile, 5-Chloro-2-(trifluoromethyl)pyridine must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation.[1] It is classified as a flammable solid and should be stored away from ignition sources in a cool, dry, and well-ventilated area.[1]
Synthesis Strategies: A Proposed Pathway
While numerous patents and articles detail the synthesis of the 2-chloro-5-(trifluoromethyl) isomer, typically starting from 3-picoline, specific, peer-reviewed synthetic routes for 5-Chloro-2-(trifluoromethyl)pyridine are less common.[4] However, based on established pyridine chemistry, a robust synthetic strategy can be proposed starting from the commercially available precursor, 2-amino-5-chloropyridine.
The proposed transformation involves a diazotization of the amino group followed by a trifluoromethylation reaction, a variation of the Sandmeyer reaction. This approach is mechanistically sound as the diazonium salt is an excellent leaving group, facilitating the introduction of the trifluoromethyl moiety.
Caption: Proposed workflow for the synthesis of the title compound.
Experimental Protocol (Proposed)
This protocol is a representative, non-optimized procedure based on analogous transformations. Researchers should perform small-scale trials to optimize conditions such as temperature, reaction time, and stoichiometry.
-
Diazotization:
-
To a cooled (0-5 °C) solution of 2-amino-5-chloropyridine (1.0 eq) in an appropriate acidic medium (e.g., 48% HBF₄), add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting mixture for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Trifluoromethylation:
-
In a separate flask, prepare the trifluoromethylating agent. For example, generate a CuCF₃ species or use a stable source like the Ruppert-Prakash reagent (TMSCF₃) with a fluoride initiator.
-
Slowly add the cold diazonium salt solution from Step 1 to the trifluoromethylating agent mixture. The reaction can be exothermic; careful temperature control is essential.
-
Allow the reaction to warm to room temperature and stir for several hours or until analysis (e.g., TLC, GC-MS) indicates consumption of the intermediate.
-
-
Work-up and Purification:
-
Quench the reaction mixture by carefully adding it to an aqueous solution (e.g., ammonium hydroxide or sodium bicarbonate) to neutralize the acid.
-
Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid via flash column chromatography on silica gel or by vacuum distillation to yield pure 5-Chloro-2-(trifluoromethyl)pyridine.
-
Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following section outlines the expected results from key analytical techniques, with predictions based on data from the close structural analog, 5-Bromo-2-(trifluoromethyl)pyridine.[5]
Caption: Standard workflow for analytical characterization and QC.
Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic data for the title compound. These predictions are crucial for guiding the analysis of experimental results.
Table 2: Predicted Analytical Data for 5-Chloro-2-(trifluoromethyl)pyridine
| Technique | Predicted Data | Rationale / Expected Observations |
|---|---|---|
| ¹H NMR | δ ≈ 8.6 ppm (d, 1H, H-6); δ ≈ 7.9 ppm (dd, 1H, H-4); δ ≈ 7.7 ppm (d, 1H, H-3) | Based on the 5-bromo analog, three distinct aromatic protons are expected.[5] H-6 is deshielded by the adjacent nitrogen and appears as a narrow doublet. H-4 shows coupling to both H-3 and H-6. H-3 is adjacent to the CF₃ group and shows coupling to H-4. |
| ¹³C NMR | 6 signals expected. C-CF₃ at ≈ 121 ppm (q); C-Cl at ≈ 135 ppm; C-2 at ≈ 148 ppm (q) | Six unique carbon environments. The carbon attached to the -CF₃ group will appear as a characteristic quartet due to C-F coupling. The carbon attached to the electron-withdrawing CF₃ group (C-2) will also show coupling and be significantly downfield. |
| ¹⁹F NMR | δ ≈ -68 ppm (s, 3F) | The three fluorine atoms of the CF₃ group are equivalent and are expected to produce a single sharp signal. The chemical shift is characteristic for a CF₃ group on a pyridine ring.[5] |
| Mass Spec. | [M]+• at m/z 181; [M+H]⁺ at m/z 182 | The molecular ion peak will show a characteristic isotopic pattern for one chlorine atom (M:M+2 ratio of approx. 3:1). Predicted collision cross-section data is also available.[6] |
| FTIR (cm⁻¹) | ≈ 1570-1600 (C=C/C=N stretch); ≈ 1300-1100 (C-F stretch); ≈ 800-850 (C-Cl stretch) | Characteristic peaks for the pyridine ring, strong C-F bond vibrations from the trifluoromethyl group, and the C-Cl bond vibration are expected. |
Applications in Research and Development
5-Chloro-2-(trifluoromethyl)pyridine serves as a highly functionalized building block for introducing the trifluoromethyl-pyridyl moiety into more complex molecules. Its utility is demonstrated in its use as a precursor for further functionalization.
For instance, it can be selectively deprotonated at the 4-position using a strong base like lithium diisopropylamide (LDA) at low temperatures. The resulting lithiated intermediate can then react with various electrophiles, such as iodine, to install a new substituent on the pyridine ring, yielding compounds like 5-chloro-4-iodo-2-(trifluoromethyl)pyridine.[7] This reactivity opens pathways to a diverse array of novel derivatives for screening in drug discovery and agrochemical development programs.
Given the widespread use of its isomer in commercial products like the herbicide fluazifop-butyl, it is highly probable that 5-Chloro-2-(trifluoromethyl)pyridine and its derivatives possess significant, yet-to-be-explored biological activities.[8]
Conclusion
5-Chloro-2-(trifluoromethyl)pyridine is a valuable, high-potential building block for chemical synthesis. While its synthesis and characterization are not as widely reported as its 2-chloro-5-isomer, this guide provides a scientifically grounded framework for its preparation and validation. By leveraging predictive chemical principles and data from close structural analogs, researchers can confidently synthesize, characterize, and utilize this compound to drive innovation in the development of new pharmaceuticals and agrochemicals.
References
- Google Patents.
-
Supporting Information. [No specific title available]. [Link]
-
ALFA CHEMICAL. Review of Synthesis of 2,3-Dichloro-5-Trifluoromethyl Pyridine. [Link]
-
PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]
- Google Patents.Synthetic method of 2-chloro-5-trifluoromethylpyridine.
-
The Royal Society of Chemistry. Supporting Information for: [No specific title available]. [Link]
-
Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]
-
Organic Syntheses. PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. [Link]
-
PubChemLite. 5-chloro-2-(trifluoromethyl)pyridine (C6H3ClF3N). [Link]
-
SpectraBase. 2,3-Dichloro-5-(trifluoromethyl)pyridine - Optional[19F NMR] - Chemical Shifts. [Link]
-
University of Wisconsin-Madison. 19F NMR Reference Standards. [Link]
-
Semantic Scholar. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). [Link]
-
ResearchGate. PDOS spectrum of 5-chloro-2-fluoropyridine. [Link]
-
Chemdad. 5-Chloro-2-(trifluoromethyl)pyridine. [Link]
-
Amerigo Scientific. 5-Chloro-2-(trifluoromethyl)pyridine (97%). [Link]
Sources
- 1. 5-Chloro-2-(trifluoromethyl)pyridine 97 349-94-0 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. 5-Chloro-2-(trifluoromethyl)pyridine (97%) - Amerigo Scientific [amerigoscientific.com]
- 4. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. PubChemLite - 5-chloro-2-(trifluoromethyl)pyridine (C6H3ClF3N) [pubchemlite.lcsb.uni.lu]
- 7. Pyridine, 5-chloro-4-iodo-2-(trifluoroMethyl)- synthesis - chemicalbook [chemicalbook.com]
- 8. alfa-chemical.com [alfa-chemical.com]
